Difluoro(trimethylsilyl)methylphosphonic acid

Descripción general

Descripción

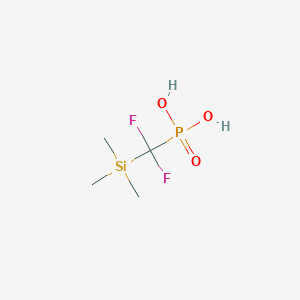

Difluoro(trimethylsilyl)methylphosphonic acid is an organophosphorus compound characterized by the presence of both difluoromethyl and trimethylsilyl groups attached to a phosphonic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Difluoro(trimethylsilyl)methylphosphonic acid can be synthesized through several methods. One common approach involves the use of diethyl (difluoro(trimethylsilyl)-methyl)phosphonate as a precursor. This reagent undergoes silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . Microwave-assisted synthesis has been shown to accelerate this process, providing high yields under mild conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

Difluoro(trimethylsilyl)methylphosphonic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions, particularly in the presence of Lewis base catalysts.

Dealkylation Reactions: The silyl group can be removed through dealkylation reactions using reagents such as bromotrimethylsilane.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bromotrimethylsilane for dealkylation and various Lewis base catalysts for substitution reactions . Reaction conditions often involve mild temperatures and the use of microwave irradiation to accelerate the process .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, enantioselective phosphonyldifluoromethylation produces difluoromethylphosphonate products with high stereoselectivity .

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Difluoro(trimethylsilyl)methylphosphonic acid has been extensively studied for its role as an enzyme inhibitor. It acts as a chemical probe to investigate enzyme mechanisms due to its ability to form stable phosphonate esters. This property is particularly useful in designing inhibitors for enzymes involved in metabolic pathways .

Protein Modification

The reactivity of this compound allows it to modify proteins, which is crucial for studying protein interactions and functions within biological systems. By altering the activity of target proteins, researchers can gain insights into cellular processes and regulatory mechanisms .

Therapeutic Potential

Research indicates that this compound may possess therapeutic potential, especially in cancer therapy and metabolic diseases. Its structural characteristics enable it to interact selectively with biological molecules, making it a candidate for further investigation in medicinal chemistry .

Applications in Spectroscopy

This compound serves as a valuable chemical shift standard in nuclear magnetic resonance (NMR) spectroscopy. It is also utilized as a pH indicator in biochemical analyses due to its near-neutral pH properties, which help stabilize the pH of biological samples during experiments .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Acts as a probe for studying enzyme kinetics and mechanisms |

| Protein Modification | Alters protein activity to investigate interactions within cells |

| Therapeutic Potential | Explored for use in cancer therapy and metabolic diseases |

| NMR Standard | Serves as a chemical shift standard and pH indicator in biochemical analyses |

Case Studies and Research Findings

- Study on Enzyme Mechanisms : A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its utility in understanding enzyme kinetics .

- Investigating Protein Interactions : Research focused on the modification of proteins using this compound revealed significant alterations in target protein activity, providing insights into interaction networks within cells .

- Therapeutic Exploration : Investigations into the compound's therapeutic applications have shown promise in targeting pathways related to cancer and metabolic disorders, warranting further research into its efficacy and mechanisms of action .

Mecanismo De Acción

The mechanism of action of difluoro(trimethylsilyl)methylphosphonic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the difluoromethyl and trimethylsilyl groups enhances its reactivity and selectivity in these reactions. The compound can interact with molecular targets such as enzymes and proteins, influencing their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to difluoro(trimethylsilyl)methylphosphonic acid include other difluoromethylphosphonate derivatives and trimethylsilyl-substituted phosphonic acids .

Uniqueness

This compound is unique due to the combination of its difluoromethyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Actividad Biológica

Difluoro(trimethylsilyl)methylphosphonic acid (CAS No. 913263-04-4) is a phosphonic acid derivative that has garnered attention in both chemical and biological research due to its unique structural properties and reactivity. This compound exhibits a range of biological activities, making it valuable for various applications, particularly in enzymatic studies and as a potential therapeutic agent.

Chemical Structure and Properties

This compound contains a phosphonic acid group, which is known for its ability to form stable esters and interact with biological molecules. The presence of the difluoromethyl group enhances its lipophilicity, allowing for better membrane permeability, while the trimethylsilyl group can be selectively removed under specific conditions, facilitating the release of the active phosphonic acid moiety.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile or electrophile in various reactions. This compound can interact with enzymes and proteins, influencing their activity through mechanisms such as enzyme inhibition and protein modification. Its reactivity is enhanced by the difluoromethyl and trimethylsilyl groups, which allow for selective interactions with molecular targets .

Biological Applications

- Enzyme Inhibition : this compound has been utilized as a chemical probe to study enzyme mechanisms. Its ability to form stable phosphonate esters makes it particularly useful in the design of enzyme inhibitors .

- Protein Modification : The compound's reactivity allows it to modify proteins, which can be instrumental in studying protein interactions and functions within biological systems.

- Therapeutic Potential : Due to its structural characteristics, this compound is being explored as a potential therapeutic agent in various medical applications, including cancer therapy and metabolic diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Enzyme Mechanisms : Research demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a tool for understanding enzyme kinetics and regulation .

- Investigating Protein Interactions : In studies focused on protein modification, this compound was shown to alter the activity of target proteins, providing insights into protein function and interaction networks within cells .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

[difluoro(trimethylsilyl)methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11F2O3PSi/c1-11(2,3)4(5,6)10(7,8)9/h1-3H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNQDNPBGPSXLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(F)(F)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11F2O3PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.